![molecular formula C18H20O3 B3285345 (2R,3R)-2,3-bis(benzyloxyMethyl)oxirane CAS No. 80183-15-9](/img/structure/B3285345.png)
(2R,3R)-2,3-bis(benzyloxyMethyl)oxirane
Overview
Description
(2R,3R)-2,3-bis(benzyloxyMethyl)oxirane, also known as DIBOMO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Scientific Research Applications
(2R,3R)-2,3-bis(benzyloxyMethyl)oxirane has been widely studied for its potential applications in the field of organic synthesis. It has been used as a reagent for the synthesis of various organic compounds, including chiral oxazolidinone derivatives and β-lactam antibiotics. Additionally, this compound has been used as a protecting group for alcohols, amines, and carboxylic acids in organic synthesis.
Mechanism of Action
(2R,3R)-2,3-bis(benzyloxyMethyl)oxirane is an epoxide compound that undergoes ring-opening reactions with various nucleophiles, such as amines, alcohols, and thiols. The reaction between this compound and a nucleophile results in the formation of a stable adduct, which can be further manipulated to obtain various organic compounds.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity levels and has been used as a solvent for various biochemical assays.
Advantages and Limitations for Lab Experiments
(2R,3R)-2,3-bis(benzyloxyMethyl)oxirane offers several advantages for lab experiments, including its high purity levels, stability, and ease of handling. However, its limited solubility in water and some organic solvents can pose challenges in certain experiments.
Future Directions
There are several future directions for the research on (2R,3R)-2,3-bis(benzyloxyMethyl)oxirane. One potential area of study is the development of new synthetic methodologies using this compound as a reagent. Additionally, this compound could be further explored for its potential applications in drug discovery and development. Further studies on the biochemical and physiological effects of this compound could also provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique compound that offers several potential applications in the field of scientific research. Its synthesis method has been optimized to achieve high yields and purity levels, making it a suitable candidate for various research applications. While its biochemical and physiological effects are not well understood, its low toxicity levels and ease of handling make it a promising compound for further study.
properties
IUPAC Name |
(2R,3R)-2,3-bis(phenylmethoxymethyl)oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXSADMQUTHRY-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H](O2)COCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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